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Compound of Interest

Compound Name: DAPI dilactate

Cat. No.: B1147960 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4',6-diamidino-2-phenylindole (DAPI) is a well-established fluorescent stain that binds strongly

to DNA, emitting a characteristic blue fluorescence. It is widely used for visualizing cell nuclei in

fluorescence microscopy and flow cytometry.[1] While traditionally favored for fixed-cell

applications, DAPI can also be used for live-cell imaging.[2] The dilactate salt of DAPI offers

improved water solubility over the more common dihydrochloride salt, simplifying stock solution

preparation.[1][3]

This document provides a detailed protocol for using DAPI dilactate for live-cell imaging. It is

important to note that while DAPI can permeate the membrane of living cells, it is generally less

permeable and more toxic than other live-cell nuclear stains like Hoechst dyes.[4] Therefore, its

use in live-cell applications requires careful optimization of concentration and incubation time to

minimize cytotoxicity.

Mechanism of Action
DAPI associates with the minor groove of double-stranded DNA (dsDNA), showing a

preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant,

approximately 20-fold enhancement in its fluorescence quantum yield. While DAPI can also

bind to RNA, the affinity is weaker, and the fluorescence emission is shifted to a longer
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wavelength (~500 nm) with a lower quantum yield. This high specificity for dsDNA allows for

precise and high-contrast labeling of the nucleus in most eukaryotic cells.
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Figure 1. DAPI Staining Mechanism.
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The following table summarizes the key properties and recommended conditions for using

DAPI dilactate.

Parameter Value Reference(s)

Molecular Weight 457.49 g/mol

Excitation Wavelength (max) ~358 nm (bound to dsDNA)

Emission Wavelength (max) ~461 nm (bound to dsDNA)

~500 nm (bound to RNA)

Recommended Concentration

(Live Cells)
1 - 10 µg/mL

Recommended Concentration

(Fixed Cells)
0.1 - 1 µg/mL

Typical Incubation Time (Live

Cells)
5 - 15 minutes

Toxicity Profile

Considered cytotoxic and a

potential mutagen; not ideal for

long-term imaging.

Experimental Protocols
4.1. Preparation of DAPI Dilactate Stock Solution

DAPI dilactate has enhanced water solubility compared to DAPI dihydrochloride.

To create a 5 mg/mL stock solution, dissolve 10 mg of DAPI dilactate powder in 2 mL of

deionized water (dH₂O) or dimethylformamide (DMF).

Mix thoroughly until the powder is completely dissolved. Sonication may be used to aid

dissolution if needed.

Store the stock solution at 4°C for short-term storage (up to 6 months) or at -20°C for long-

term storage, protected from light.
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Safety Note: DAPI is a potential mutagen and should be handled with appropriate personal

protective equipment (PPE), including gloves, a lab coat, and eye protection.

4.2. Protocol for Staining Live Adherent Cells (Fluorescence Microscopy)

This protocol is a starting point and should be optimized for your specific cell type and

experimental conditions.

Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for live-cell

imaging until they reach the desired confluency.

Prepare Staining Solution: Dilute the 5 mg/mL DAPI stock solution in pre-warmed culture

medium or phosphate-buffered saline (PBS) to a final working concentration. For live cells, a

higher concentration of 1-10 µg/mL is often required.

Staining: Remove the culture medium from the cells and add the DAPI staining solution,

ensuring the cells are completely covered.

Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light. Incubation time

should be minimized to reduce toxicity.

Washing: Gently remove the staining solution and wash the cells two to three times with pre-

warmed culture medium or PBS to remove unbound dye and reduce background

fluorescence.

Imaging: Immediately image the cells using a fluorescence microscope equipped with a

DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). Use the lowest possible laser

power and exposure time to minimize phototoxicity.

4.3. Protocol for Staining Live Suspension Cells (Flow Cytometry)

Cell Preparation: Harvest approximately 1 x 10⁶ cells by centrifugation.

Washing: Wash the cells once with PBS.

Prepare Staining Solution: Dilute the DAPI stock solution in an appropriate buffer (e.g., PBS

or a Tris-based buffer) to a final concentration of approximately 3 µM.
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Staining: Resuspend the cell pellet in 1 mL of the DAPI staining solution.

Incubation: Incubate for 15 minutes at room temperature, protected from light.

Analysis: Analyze the cells by flow cytometry using a UV excitation source without a wash

step. The presence of the dye in the analysis buffer is acceptable.
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Figure 2. Live-Cell Imaging Workflow.

Troubleshooting and Considerations
High Background: This can result from using too high a DAPI concentration or insufficient

washing. Reduce the DAPI concentration or increase the number and duration of wash

steps.

Weak Signal: Live cells have less permeable membranes than fixed cells. If the nuclear

signal is too weak, try increasing the DAPI concentration or extending the incubation time

slightly. Be aware that this may also increase toxicity.

Phototoxicity: UV light used to excite DAPI can be damaging to live cells. Minimize exposure

by using the lowest possible laser power and shortest exposure times. For time-lapse

experiments, consider using alternative, less toxic dyes like Hoechst 33342, which is more

cell-permeant.

Cell Viability: DAPI is toxic and can induce apoptosis in some cell types. It is not

recommended for long-term live-cell imaging. For experiments requiring extended

observation, Hoechst dyes are a better alternative.
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Staining Bacteria and Yeast: DAPI can be used to stain bacteria, though the signal may be

dim. A concentration of 10-15 µg/mL with a 30-minute incubation is a suggested starting

point. Dead bacterial cells tend to stain more brightly than live ones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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